1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea
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Overview
Description
1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea typically involves the reaction of 1,1-dimethylurea with 2,2,2-trichloro-1-p-tolylamino-ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives by reducing the urea moiety.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea involves its interaction with specific molecular targets. The trichloromethyl group and p-tolylamino moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(2,2,2-trichloroethyl)-urea
- 1,1-Dimethyl-3-(p-tolylamino-ethyl)-urea
- 1,1-Dimethyl-3-(2,2,2-trichloro-1-phenylamino-ethyl)-urea
Uniqueness
1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea is unique due to the presence of both the trichloromethyl group and the p-tolylamino moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H16Cl3N3O |
---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-(4-methylanilino)ethyl]urea |
InChI |
InChI=1S/C12H16Cl3N3O/c1-8-4-6-9(7-5-8)16-10(12(13,14)15)17-11(19)18(2)3/h4-7,10,16H,1-3H3,(H,17,19) |
InChI Key |
OWODBPMURHSWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C |
Origin of Product |
United States |
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